molecular formula C13H9ClO3 B3024601 3-(4-Chlorophenoxy)benzoic acid CAS No. 129764-91-6

3-(4-Chlorophenoxy)benzoic acid

Cat. No. B3024601
CAS RN: 129764-91-6
M. Wt: 248.66 g/mol
InChI Key: ICBGRQBEFICVLK-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9ClO3 . It has a molecular weight of 248.67 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a halogenated salicylanilide known as rafoxanide was synthesized in three steps from readily available 4-chlorophenol with an overall yield of 74% . The key stages of the synthesis involved salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)benzoic acid” consists of a benzoic acid group attached to a chlorophenoxy group . The InChI code for this compound is 1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenoxy)benzoic acid” appears as white small needles . It has a melting point range of 164-172 °C .

Scientific Research Applications

Photocatalyst for Antibiotic Degradation

Recent research has explored the use of 3-(4-Chlorophenoxy)benzoic acid -based complexes as photocatalysts. These complexes exhibit optical semiconducting behavior and have been employed in the photodecomposition of antibiotics such as chloramphenicol, nitrofurazone, ornidazole, oxytetracycline, and sulfamethoxazole .

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Chlorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for “3-(4-Chlorophenoxy)benzoic acid” are not mentioned in the available literature, similar compounds such as halogenated salicylanilides are known for their antihelmintic properties and are used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries . They are also being studied for their potential antileishmanial properties . This suggests that “3-(4-Chlorophenoxy)benzoic acid” and similar compounds may have potential applications in the field of veterinary medicine and could be subjects of future research.

properties

IUPAC Name

3-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGRQBEFICVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571911
Record name 3-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)benzoic acid

CAS RN

129764-91-6
Record name 3-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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